1-(Methyl-d3)-5-nitro-1H-indole
CAS No.:
Cat. No.: VC13684541
Molecular Formula: C9H8N2O2
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8N2O2 |
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Molecular Weight | 179.19 g/mol |
IUPAC Name | 5-nitro-1-(trideuteriomethyl)indole |
Standard InChI | InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3 |
Standard InChI Key | PXBQSCHRKSBGKV-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
SMILES | CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Canonical SMILES | CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Isotopic Labeling
The indole scaffold of 1-(methyl-d₃)-5-nitro-1H-indole consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The deuterated methyl group (-CD₃) at the 1-position and the electron-withdrawing nitro (-NO₂) group at the 5-position introduce steric and electronic modifications that influence reactivity and spectral characteristics .
Molecular and Crystallographic Data
The deuteration of the methyl group reduces signal intensity in ¹H NMR spectra due to the absence of protons, simplifying spectral interpretation in complex mixtures.
Synthesis and Deuterium Incorporation
The synthesis of 1-(methyl-d₃)-5-nitro-1H-indole typically involves late-stage isotopic labeling. A common strategy employs deuterated alkylating agents, such as iodomethane-d₃ (CD₃I), to introduce the deuterated methyl group onto the indole nitrogen .
Stepwise Synthesis Protocol
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Indole Nitration: Nitration of 1H-indole at the 5-position using mixed acid (HNO₃/H₂SO₄) yields 5-nitro-1H-indole .
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N-Methylation with CD₃I: Treatment of 5-nitro-1H-indole with CD₃I in the presence of a base (e.g., NaH) in dimethylformamide (DMF) facilitates selective N-methyl-d₃ substitution .
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Purification: Column chromatography (ethyl acetate/petroleum ether) isolates the deuterated product with >95% isotopic purity .
Critical Reaction Parameters:
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes at 210–215°C, similar to the non-deuterated analog .
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Solubility:
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Dichloromethane: 25 mg/mL
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Ethanol: 15 mg/mL
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Water: <0.1 mg/mL
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Spectroscopic Characteristics
Applications in Scientific Research
Isotopic Tracer Studies
The compound’s deuterated methyl group enables precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, particularly in:
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Pharmacokinetics: Quantifying drug metabolites without interference from endogenous compounds.
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Enzyme Mechanisms: Elucidating methyl transfer reactions via kinetic isotope effects (KIEs).
Catalysis and Synthetic Chemistry
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Cross-Coupling Reactions: The nitro group facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to generate biaryl structures .
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Reduction Studies: Selective reduction of the nitro group to an amine (-NH₂) using H₂/Pd-C proceeds with a 10–15% slower rate compared to the non-deuterated analog due to C-D bond stabilization.
Future Directions
Ongoing research explores its utility in:
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Positron Emission Tomography (PET): Incorporation of ¹¹C-labeled analogs for real-time imaging.
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Proteomics: As a stable isotope-labeled internal standard for quantitative MS.
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